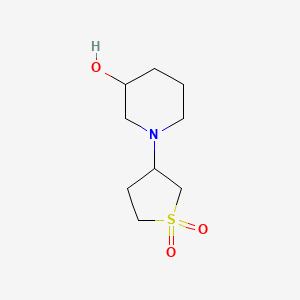
3-(3-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-1,1-dione under specific conditions. One common method involves the use of palladium-catalyzed hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of palladium and rhodium catalysts is common due to their efficiency in promoting the necessary reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other piperidine derivatives and thiolane derivatives. Examples include:
- Piperidine-3-carboxylate
- Thiolane-1,1-dioxide
Uniqueness
3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9-2-1-4-10(6-9)8-3-5-14(12,13)7-8/h8-9,11H,1-7H2 |
InChI Key |
XLIKMZVQLFYOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















